molecular formula C8H13Cl2N3O2 B2641787 8-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride CAS No. 2287302-79-6

8-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride

Cat. No.: B2641787
CAS No.: 2287302-79-6
M. Wt: 254.11
InChI Key: PRKUWWRPDIUHQC-UHFFFAOYSA-N
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Description

Structure and Synthesis: The compound 8-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride features a bicyclic core comprising a tetrahydroimidazo ring fused to a pyridine moiety. Key functional groups include an amino group at position 8 and a carboxylic acid at position 2, with the dihydrochloride salt enhancing solubility and stability.

Synthesis involves hydrogenation of imidazo[1,2-a]pyridin-7-amine (compound 4) using Pd/C under acidic conditions, followed by dihydrochloride salt formation (61% yield) .

Properties

IUPAC Name

8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.2ClH/c9-5-2-1-3-11-4-6(8(12)13)10-7(5)11;;/h4-5H,1-3,9H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKUWWRPDIUHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NC(=CN2C1)C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride typically involves multiple steps starting from commercially available 2-amino pyridine. The process includes:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for cyclization and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant anticancer properties. For instance, a study highlighted the synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives that showed potent inhibition of specific cancer cell lines. These compounds are believed to act by modulating signaling pathways involved in cell proliferation and apoptosis .

Inhibition of Enzymes

The compound has been identified as a selective inhibitor of heparanase-1 (HPSE1), an enzyme implicated in cancer metastasis and inflammation. A case study demonstrated that a derivative of this compound exhibited enhanced selectivity and potency against HPSE1 compared to other enzymes like GUSβ and GBA . This suggests its potential use in developing therapeutic agents for cancer treatment.

Neuropharmacological Effects

Imidazo[1,2-a]pyridines have been explored for their neuropharmacological effects. Some studies suggest that these compounds may serve as antagonists for serotonin receptors or other neurokinin receptors, indicating potential applications in treating neurological disorders such as depression and anxiety .

Ligand Properties

The ability of 8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid to act as a ligand for various metal ions has been documented. This property can be harnessed in coordination chemistry to develop new catalysts or sensors .

Antifungal Activity

Research has also focused on the antifungal properties of related tetrahydroimidazo derivatives. A study reported the synthesis of hydrazide derivatives from tetrahydroimidazo compounds that displayed selective antifungal activity against Candida species . This highlights the versatility of the compound in addressing infectious diseases.

Synthesis of Functional Materials

The unique structural features of 8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid allow it to be used in the synthesis of functional materials. Its derivatives can be incorporated into polymers or coatings that exhibit specific mechanical or thermal properties.

Data Summary Table

Application AreaDescriptionReference
Anticancer ActivityPotent inhibitors of cancer cell lines; modulate apoptosis pathways
Enzyme InhibitionSelective inhibitor of heparanase-1 with therapeutic potential
NeuropharmacologyPotential antagonists for serotonin receptors; applications in depression treatment
Ligand PropertiesActs as a ligand for metal ions; potential uses in catalysis and sensing
Antifungal ActivityDerivatives show selective antifungal activity against Candida species
Functional MaterialsUsed in synthesizing materials with tailored propertiesNot specified

Mechanism of Action

The mechanism of action of 8-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets. It is believed to inhibit bacterial enzymes, thereby disrupting essential metabolic processes in bacteria. Additionally, it may modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Tetrahydroimidazo[1,2-a]pyrazine Derivatives
  • Example : BIM-46174 (5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core).
  • Key Differences : Pyrazine (two nitrogen atoms) vs. pyridine (one nitrogen) alters electronic properties and binding affinity. BIM-46174 acts as a Gaq-protein inhibitor, leveraging its heterocyclic core for cell permeability and target engagement .
Imidazo[1,2-a]pyrimidine Derivatives
  • Example : 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives (e.g., compound 8d).
  • Key Differences : Pyrimidine core (two nitrogen atoms) vs. pyridine. Hydrazone substituents at position 2 enhance antibacterial activity.
  • Activity : Compounds 8d–f exhibited zones of inhibition of 30–33 mm against E. coli and S. aureus . The target compound’s carboxylic acid group may limit similar broad-spectrum activity due to reduced lipophilicity.

Functional Group Modifications

Amino and Carboxylic Acid Substituents
  • Analog: 6-(Aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride.
  • Key Differences: Aminomethyl group at position 6 vs. amino group at position 6.
  • Impact: Positional isomerism may influence target selectivity. No biological data is available for direct comparison .
Halogen-Substituted Derivatives
  • Example : 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid.
  • Key Differences : Halogen atoms introduce electrophilic reactivity.
  • Activity : Halogenation often enhances metabolic stability but may reduce solubility compared to the dihydrochloride salt form .
Antiulcer Agents
  • Example : 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridinylbenzoxazoles.
  • Key Differences : Benzoxazole moiety replaces carboxylic acid.
  • Activity: Demonstrated potent antiulcer activity (surpassing ranitidine in rat models) via mucosal protection . The target compound’s amino-carboxylic acid structure may favor different mechanisms, such as enzyme inhibition.
Antimicrobial Agents
  • Example : Hydrazone derivatives of tetrahydroimidazo[1,2-a]pyrimidines.
  • Activity : Zones of inhibition up to 33 mm against Gram-negative bacteria . The target compound’s lack of hydrazone groups may limit direct antimicrobial efficacy but could serve as a precursor for prodrugs.

Biological Activity

8-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound belongs to the imidazopyridine family, characterized by a fused imidazole and pyridine ring. Its structure can be represented as follows:

  • Chemical Formula : C7_{7}H10_{10}N4_{4}O2_{2}·2HCl
  • Molecular Weight : Approximately 210.09 g/mol

Anticancer Properties

Recent studies have highlighted the compound's inhibitory effects on Heparanase-1 (HPSE1), an enzyme implicated in cancer progression and metastasis. A study demonstrated that derivatives of tetrahydroimidazo[1,2-a]pyridine exhibited significant inhibition of HPSE1, suggesting potential as anticancer agents. The compound's selectivity for HPSE1 over other glucuronidases indicates its promise in targeted cancer therapies .

Antifungal Activity

The compound has also been evaluated for antifungal properties. Research involving the synthesis of various tetrahydroimidazo derivatives showed promising antifungal activity against several human pathogenic fungi. The results indicated that certain derivatives could selectively inhibit fungal growth, making them potential candidates for antifungal drug development .

Neuropharmacological Effects

Imidazopyridine derivatives are known to interact with central nervous system receptors. The compound has been investigated for its role as a serotonin receptor antagonist and its potential in treating neurological disorders. Studies suggest that it may modulate serotonin pathways, which are crucial in conditions like depression and anxiety .

The biological activities of 8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride are attributed to its ability to interact with specific enzymes and receptors:

  • Inhibition of HPSE1 : The compound binds to the active site of HPSE1, preventing substrate access and subsequent enzymatic activity.
  • Serotonin Receptor Modulation : It may alter receptor conformations or block receptor sites, influencing neurotransmitter signaling.

Study 1: Inhibition of Heparanase-1

A study published in January 2024 focused on the synthesis of tetrahydroimidazo derivatives and their inhibitory effects on HPSE1. Compound 16 from this series exhibited enhanced inhibitory activity compared to earlier compounds .

CompoundHPSE1 Inhibition (%)Selectivity Ratio (HPSE1/GUSβ)
2700.5
16853.0

Study 2: Antifungal Screening

Another study assessed the antifungal activity of synthesized tetrahydroimidazo derivatives against ten fungal strains. The results indicated that several compounds had minimum inhibitory concentrations (MICs) below clinically relevant thresholds.

CompoundMIC (µg/mL)Fungal Strain
A15Candida albicans
B30Aspergillus niger

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